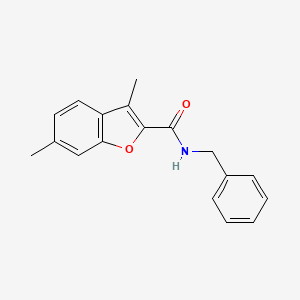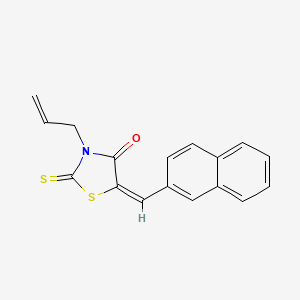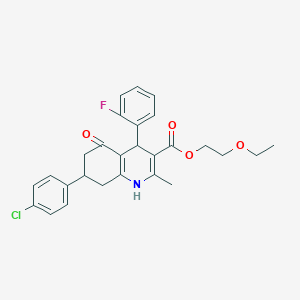
N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine, also known as 2C-I-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. This compound is known for its potent psychedelic effects and has gained popularity among recreational drug users in recent years. However, its potential applications in scientific research are still being explored.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine involves binding to the serotonin 2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in changes in neuronal activity and neurotransmitter release, leading to the psychedelic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine are still being studied. However, it has been shown to induce changes in brain activity, including alterations in functional connectivity and blood flow. It has also been shown to alter mood, perception, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine in lab experiments is its potency and selectivity for the serotonin 2A receptor, which allows for precise manipulation of neuronal activity. However, its potential for abuse and safety concerns limit its use in research.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine. One area of interest is the development of more selective compounds that can target specific serotonin receptors. Another direction is the investigation of the long-term effects of the compound on brain function and behavior. Additionally, the potential therapeutic applications of the compound in treating psychiatric disorders such as depression and anxiety should be explored.
Conclusion:
N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. Its potent psychedelic effects and selectivity for the serotonin 2A receptor make it a valuable tool for studying the mechanisms underlying mood, cognition, and perception. However, its potential for abuse and safety concerns limit its use in research. Further research is needed to fully understand the biochemical and physiological effects of the compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine involves several steps, including the reaction of 2,5-dimethoxyphenethylamine with iodine monochloride, followed by the reaction with diethylamine and pentanone. The final product is obtained through purification and isolation steps. This synthesis method has been described in detail in the scientific literature.
Aplicaciones Científicas De Investigación
N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 2A receptor, which is involved in regulating mood, cognition, and perception. Therefore, it can be used to study the mechanisms underlying these processes.
Propiedades
IUPAC Name |
N,N-diethyl-5-(4-iodophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24INO/c1-3-17(4-2)12-6-5-7-13-18-15-10-8-14(16)9-11-15/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBVVLXEDMWVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-(4-iodophenoxy)pentan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)
![N-(2-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5215284.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)
![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)
![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)

